7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a chloro substituent at the 7-position, a phenyl group at the 3-position, and a propyl group at the 5-position, contributes to its distinctive chemical properties and biological activities.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been studied for their significant photophysical properties , and their potential as heat-resistant explosives .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been noted for their role in optical applications, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may have effects on light-sensitive molecular and cellular processes .
Action Environment
It’s worth noting that pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting that light conditions may play a role in their action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenyl-5-propylpyrazole with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chloro group at the 7-position. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chloro substituent, potentially replacing it with a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of this compound-5-ol or corresponding ketones.
Reduction: 7-Hydro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Medicine: The compound has shown promise in preclinical studies as an antitumor agent. Its ability to inhibit the growth of cancer cells by interfering with specific signaling pathways is of significant interest. Additionally, it is being investigated for its potential anti-inflammatory and analgesic properties.
Industry: In the industrial sector, this compound is used in the development of new materials with unique optical and electronic properties. Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other advanced technologies.
Comparison with Similar Compounds
- 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: Compared to these similar compounds, 7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of the phenyl and propyl groups. These substituents enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent. Additionally, the specific positioning of the chloro group influences its reactivity and the types of chemical transformations it can undergo.
Properties
IUPAC Name |
7-chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-2-6-12-9-14(16)19-15(18-12)13(10-17-19)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSFCHKHEQNSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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